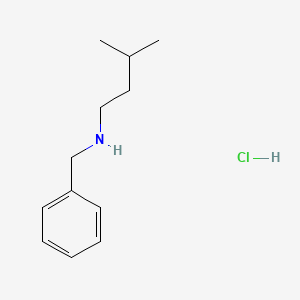
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline is a synthetic organic compound with the molecular formula C17H13ClN2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 2-position of the phenoxymethyl moiety, and a nitro group at the 5-position of the phenoxymethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Another approach involves the use of quinoline heterocycles, which can be synthesized through established protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-3-(2-methoxy-5-aminophenoxymethyl)quinoline.
Oxidation: Formation of quinoline derivatives with aldehyde or carboxylic acid functionalities.
科学研究应用
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- 2-chloro-3-(2-methoxyphenoxymethyl)quinoline
- 2-chloro-3-(2-nitrophenoxymethyl)quinoline
- 2-chloro-3-(5-nitrophenoxymethyl)quinoline
Uniqueness
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenoxymethyl moiety enhances its potential for diverse chemical reactions and biological activities.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with 2-methoxy-5-nitrophenol in the presence of a base to form the intermediate 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinolinecarboxaldehyde. This intermediate is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "2-methoxy-5-nitrophenol", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-quinolinecarboxaldehyde and 2-methoxy-5-nitrophenol in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Isolate the intermediate 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinolinecarboxaldehyde by filtration or extraction.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature.", "Step 6: Acidify the reaction mixture with a suitable acid such as hydrochloric acid to quench the reducing agent.", "Step 7: Isolate the final product 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline by filtration or extraction and purify if necessary." ] } | |
CAS 编号 |
1803599-75-8 |
分子式 |
C17H13ClN2O4 |
分子量 |
344.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



